molecular formula C6H6O2S B155060 2-Methylthiophene-3-carboxylic acid CAS No. 1918-78-1

2-Methylthiophene-3-carboxylic acid

Cat. No. B155060
CAS RN: 1918-78-1
M. Wt: 142.18 g/mol
InChI Key: YJZOPBSZDIBXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiophene-3-carboxylic acid is a compound that belongs to the class of thiophene carboxylic acids. It is characterized by the presence of a carboxylic acid group attached to the thiophene ring, which is a five-membered sulfur-containing heterocycle. The methyl group at the second position of the thiophene ring contributes to the compound's unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of thiophene carboxylic acid derivatives can be achieved through various methods. For instance, the Gewald reaction is a notable method for synthesizing 2-aminothiophene-3-carboxylates, which can be further modified to obtain this compound . Additionally, the synthesis of related compounds, such as 3-aminotetrahydrothiophene-3-carboxylic acids, has been reported using the Strecker and Bucherer-Bergs syntheses, which could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of thiophene carboxylic acids is influenced by the substitution pattern on the thiophene ring. Quantum mechanical methods based on density functional theory have been used to examine the structural and electronic properties of carboxylic acid-substituted bithiophenes, which are closely related to this compound . These studies can provide insights into the electronic effects induced by the carboxylic acid group and how it affects the overall molecular structure.

Chemical Reactions Analysis

Thiophene carboxylic acids can undergo various chemical reactions due to the presence of both the reactive thiophene ring and the carboxylic acid group. For example, the photochemical reaction of aliphatic carboxylic acids with 2-aminothiophenol can lead to the formation of compounds that share a similar structural motif to this compound . Moreover, the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling demonstrates the potential for further functionalization of thiophene carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylic acids are influenced by their molecular structure. For instance, the introduction of carboxylic acid substituents to polythiophene has been shown to produce a very small increase in the energy gap, which is an important parameter for electronic materials . Additionally, the water-soluble polythiophene carboxylic acids exhibit unique solution properties, such as pH-induced conformational changes, which could be relevant for understanding the behavior of this compound in different environments .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of 2-aminothiophene, which are closely related to 2-methylthiophene-3-carboxylic acid, exhibit significant antibacterial activity. A study demonstrated the synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, which showed good antibacterial activity against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).

Chemical Synthesis

This compound derivatives are crucial in chemical synthesis. A practical preparation process for ethyl 2-methylthiophene-3-carboxylate was developed, highlighting operational simplicity and efficiency (Chemical & Pharmaceutical Bulletin, 2011).

Polymer Chemistry

A study on poly(2-thiophen-3-yl-malonic acid), a derivative of this compound, revealed its potential for applications like selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes in biomedical uses. This polymer shows good thermal stability and semiconductive properties (The Journal of Physical Chemistry. B, 2010).

Electrochemistry

The compound has applications in electrochemistry. For instance, poly-3-methylthiophene synthesized using 2-methylthiophene derivatives exhibited electrocatalytic oxidation properties, suggesting its potential use in areas like electrochromic devices (Chinese Journal of Chemistry, 2006).

Solar Cell Technology

In solar cell technology, conducting polymer dyes derived from thiophene derivatives, including this compound, have been studied for their efficiency in photovoltaic cells. These polymers demonstrate how functional groups, like carboxylic acid, impact the cell performance, particularly in dye-sensitized solar cells (Journal of Power Sources, 2011).

Textile Industry

This compound derivatives have also found application in the textile industry, particularly in dyeing polyester fibers. Novel monoazo disperse dyes derived from this compound showed very good levelness and fastness properties on polyester fabric, though with poor photostability (Journal Of Chemical Society Of Nigeria, 2015).

Biosensors

A derivative, 3,3"-dihexyl-2,2':5',2"-terthiophene-5-carboxylic acid, synthesized from this compound, was used as a fluorescent biosensor for protein detection. This demonstrates the compound's potential in bioanalytical applications (Journal of Luminescence, 2016).

Glucose Sensing

Glucose oxidase immobilized on films of thiophene copolymers derived from this compound was used for glucose sensing. This application underscores the role of such compounds in developing efficient glucose-sensing devices (Synthetic Metals, 2005).

Safety and Hazards

The safety data sheet for “2-Methylthiophene-3-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for “2-Methylthiophene-3-carboxylic acid” and its derivatives could involve further exploration of their synthesis methods and potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

2-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZOPBSZDIBXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405016
Record name 2-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1918-78-1
Record name 2-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLTHIOPHENE-3-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Thiophenecarboxylic acid (3.84 g) was dissolved in tetrahydrofuran (50 ml), and the mixture was cooled to -78° C. n-Butyllithium (1.6M in hexane, 41.3 ml) was slowly added dropwise, and the mixture was stirred at the same temperature for 30 minutes. Iodomethane (3.7 ml) in tetrahydrofuran (10 ml) was added dropwise. The resulting mixture was heated to room temperature and stirred for 15 hours. The mixture was poured into water and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid, and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 2-methyl-3-thiophenecarboxylic acid (3.98 g) as crystals.
Quantity
3.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
41.3 mL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 2-methyl-3-thiophenecarboxylate (3.42 g, 20.09 mmol; see step (ii) above) was dissolved in ethanol (5 mL) to which was added a solution of sodium hydroxide (3.2145 mg, 80.362 mmol) in water (10 mL). The reaction mixture was heated under reflux for 2 h. The volume was reduced to half under reduced pressure at 40° C. and the residue was cooled with ice water. Dilute HCl was added dropwise with stirring until pH 2. The white solid material was filtered off, washed with water and dried under reduced pressure at 50° C. to give the required material (2.1850 mg, 77% yield), m.p. 115-117° C., lit. m.p. 116-117° C. (see D. W. Knight, A. P. Nott J. Chem. Soc., Perkin Trans. 1 791-794 (1983)).
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3.2145 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
77%

Synthesis routes and methods III

Procedure details

To a solution of 1.5M-lithium diisopropylamide/cyclohexane solution (600 ml) and THF (300 ml) was dropwise added 3-thiophenecarboxylic acid (50.0 g)/THF (150 ml) under vigorous stirring at −70° C. After the reaction mixture was stirred, as it was, at −70° C. for 2 hr, methyl iodide (60.0 g) was added dropwise to the reaction mixture. After the dry ice/acetone bath was removed, the mixture was reacted overnight. The resulting reaction solution was acidified by adding 5N hydrochloric acid thereto, and then extracted with ethyl acetate. The organic layer was washed with water and brine, dried and evaporated, to give 54 g of the title compound.
Name
lithium diisopropylamide cyclohexane
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Name
Quantity
300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

To a suspension of 5.32 g (41.5 mmol) of 3-thiophenecarboxylic acid in 100 ml of anhydrous tetrahydrofuran (chilled to -78° C.) was added 57.1 ml (91.4 mmol) of 1.6 M n-BuLi in hexanes. The cloudy suspension was stirred at -78° C. under a blanket of argon for 40 minutes, and was then transfered via canulla onto a solution of 59.05 g (25.9 ml, 416 mmol) of methyl iodide dissolved in 20 ml of anhydrous tetrahydrofuran (chilled to -78° C.). The resulting clear, colorless solution was allowed to warm to room temperature and stirred for 20 hours. A white solid was formed. The reaction mixture was concentrated in vacuo, partitioned between 75 ml of sat. NH4Cl solution and 150 ml of ethyl ether, and the layers separated. The aqueous phase was washed with 100 ml of ethyl ether and layered with 100 ml of ethyl ether and acidified with 1N sulfuric acid solution until all of the yellow emulsion dissapated. All organic phases were combined, washed with brine solution, dried over MgSO4, filtered and concentrated in vacuo to yield an off-white solid. Purification by flash chromatography (silica gel, 75% ethyl acetate in hexane) yielded the title compound as an off white solid.
Quantity
5.32 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
57.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
25.9 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthiophene-3-carboxylic acid
Reactant of Route 2
2-Methylthiophene-3-carboxylic acid
Reactant of Route 3
2-Methylthiophene-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Methylthiophene-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methylthiophene-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Methylthiophene-3-carboxylic acid

Q & A

Q1: What is significant about the synthetic route used for (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-Methylthiophene-3-carboxylic acid?

A1: The research presents a novel synthetic route for (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-Methylthiophene-3-carboxylic acid using asymmetric transfer hydrogenation. [] This method, employing an iridium (III)-prolinamide complex, offers a more efficient and practical approach compared to previous methods. [] Although the initial reaction yields a moderate enantiomeric excess (ee), further purification via recrystallization provides the desired compound in excellent enantiopurity, suitable for practical applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.